6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the bromination of 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of microreactors allows for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation of the methyl group.
Lithium Aluminum Hydride (LiAlH4): Used for reduction of the carboxylic acid group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridine derivatives can be formed.
Oxidation Products: Oxidation of the methyl group yields carboxylic acids or aldehydes.
Reduction Products: Reduction of the carboxylic acid group yields alcohols.
Scientific Research Applications
6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tuberculosis agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: Its derivatives are explored for their potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The presence of the bromine atom and the carboxylic acid group allows for interactions with biological targets, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Lacks the methyl group, which may affect its biological activity and reactivity.
Uniqueness
6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which confer distinct reactivity and biological activity. This combination allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)11-7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14) |
InChI Key |
DQDONIZPMFCKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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